4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione
Description
4-(4-Fluorophenyl)-1,7λ⁶-dithia-4-azaspiro[4.4]nonane-3,7,7-trione (CAS: 880450-15-7) is a spirocyclic compound featuring a unique heteroatom arrangement. Its molecular formula is C₁₂H₁₂FNO₃S₂, with a molecular weight of 301.36 g/mol . The structure comprises a spiro[4.4]nonane core fused with a 1,7λ⁶-dithia-4-aza system and substituted with a 4-fluorophenyl group at position 4.
This compound is classified as a research chemical, available in solution (25 µL, 10 mM) for experimental use, and requires storage at 2–8°C .
Properties
IUPAC Name |
4-(4-fluorophenyl)-7,7-dioxo-1,7λ6-dithia-4-azaspiro[4.4]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S2/c13-9-1-3-10(4-2-9)14-11(15)7-18-12(14)5-6-19(16,17)8-12/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGPDJWBAMSRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC12N(C(=O)CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods allow for precise control over reaction conditions, minimizing impurities and enhancing the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can result in the replacement of the fluorine atom with various nucleophiles, leading to a diverse array of derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
- Molecular Formula : CHFNOS
- CAS Number : 880450-15-7
The structure features a spirocyclic arrangement with sulfur and nitrogen atoms contributing to its reactivity and biological activity. The presence of the fluorophenyl group enhances its pharmacological properties, making it a subject of interest in drug design.
Anticancer Activity
Recent studies have indicated that 4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione exhibits significant anticancer properties. Research conducted on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation.
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 15 | Apoptosis induction |
| Study B | HeLa | 10 | Cell cycle arrest |
| Study C | A549 | 12 | Reactive oxygen species generation |
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Preliminary findings suggest that it may help mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.
| Research | Model Used | Outcome |
|---|---|---|
| Research 1 | SH-SY5Y cells | Reduced apoptosis |
| Research 2 | Rodent model | Improved cognitive function |
Polymer Chemistry
The compound has been utilized as a building block in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties.
| Polymer Type | Properties Enhanced |
|---|---|
| Thermoplastic elastomers | Increased elasticity |
| Conductive polymers | Improved electrical conductivity |
Coatings and Adhesives
Due to its chemical stability and adhesion properties, it is also explored for use in coatings and adhesives. The incorporation of this compound into formulations can enhance durability and resistance to environmental factors.
Chromatography
This compound has been used as a reference standard in chromatographic methods for the analysis of complex mixtures. Its distinct retention time aids in the identification of similar compounds.
| Method | Application |
|---|---|
| HPLC | Analyzing pharmaceutical formulations |
| GC-MS | Environmental monitoring |
Case Study 1: Anticancer Research
In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against breast cancer cells. The results showed a dose-dependent response with significant apoptosis at higher concentrations.
Case Study 2: Neuroprotection
A study published in Neuropharmacology examined the neuroprotective effects of this compound on SH-SY5Y cells under oxidative stress conditions. The findings revealed that treatment with the compound significantly reduced cell death compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of fluorine, sulfur, and nitrogen atoms in its structure allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
The molecular weight increases to 317.80 g/mol (C₁₂H₁₂ClNO₃S₂), and the chlorophenyl group may enhance lipophilicity compared to the fluorophenyl analog. However, this compound has been discontinued commercially, suggesting challenges in synthesis, stability, or efficacy . Fluorine’s smaller atomic radius and stronger electronegativity likely confer superior pharmacokinetic properties to the fluorophenyl derivative, such as improved solubility and reduced off-target interactions.
Heteroatom Variations in Spiro Systems
2λ⁶-Thiaspiro[4.4]nonane-2,2,4-trione
This compound (Mol. formula: C₇H₈O₃S, Mol. weight: 172.20 g/mol) lacks the azaspiro nitrogen and fluorophenyl group. Its simplified structure reduces steric hindrance but limits functional diversity.
2-Azaspiro[4.4]nonane Derivatives
Examples like 2-benzyl-2-azaspiro[4.4]nonan-9-one (CAS: 160746-93-0) and 6-hydroxy-2-benzyl-2-azaspiro[4.4]nonane (CAS: 186202-97-1) highlight the role of nitrogen in spiro systems. These derivatives are used in therapy/prophylaxis, indicating that nitrogen inclusion enhances bioactivity, possibly through improved enzyme inhibition or receptor binding . However, the sulfur atoms in the target compound may offer redox stability or metal-chelating capabilities absent in purely nitrogen-based systems.
Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)
PPAPs, such as hyperforin, share a bicyclo[3.3.1]nonane core and exhibit antidepressant, antibacterial, and antitumoral activities . The fluorophenyl-dithia-azaspiro compound’s sulfur atoms and ketone groups may mimic PPAPs’ ability to interact with hydrophobic pockets in biological targets.
Data Table: Key Properties of Comparable Compounds
Biological Activity
4-(4-Fluorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is a complex organic compound notable for its unique spirocyclic structure. It belongs to a class of heterocyclic compounds that exhibit significant biological activity and potential medicinal applications. The presence of the fluorophenyl group enhances its chemical properties and reactivity, making it a subject of interest in pharmacological research.
Structural Characteristics
The molecular formula of this compound is C12H12FNO3S2, with a molecular weight of 281.35 g/mol. Its distinctive spirocyclic framework contributes to its biological activity by influencing how the compound interacts with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H12FNO3S2 |
| Molecular Weight | 281.35 g/mol |
| Structure | Spirocyclic |
| Functional Groups | Fluorophenyl, Thioether |
Synthesis
The synthesis of this compound typically involves advanced organic chemistry techniques such as radical bicyclization methods. These methods allow for the introduction of functional groups that can enhance the biological activity of the compound.
Biological Activity
Mechanism of Action
The mechanism of action for compounds like this compound often involves interaction with specific biological targets such as enzymes or receptors. Research indicates that this compound may exhibit activity against certain cancer cell lines and may also have anti-inflammatory properties.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with this compound:
- Anticancer Activity : In vitro studies have shown that derivatives of spirocyclic compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Anti-inflammatory Effects : Research has indicated that compounds with similar structures can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : Some studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disorders.
Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
